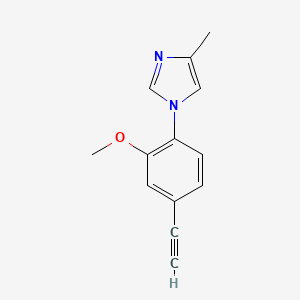

1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole

Description

BenchChem offers high-quality 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCDRDHCECSGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the novel heterocyclic compound, 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole. This molecule serves as a valuable building block for drug discovery and materials science, incorporating the pharmacologically significant imidazole scaffold with the versatile ethynyl functional group, a key handle for bioorthogonal chemistry and further molecular elaboration. The synthetic strategy is built upon two robust and widely adopted cross-coupling reactions: a copper-catalyzed Ullmann condensation for the formation of the core C-N bond, followed by a palladium/copper-catalyzed Sonogashira coupling to install the terminal alkyne. This guide details step-by-step protocols, explains the causal-driven logic behind experimental choices, and presents a full suite of characterization data to ensure the unequivocal structural confirmation of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development seeking to synthesize and utilize this or structurally related molecules.

Strategic Approach: A Retrosynthetic Analysis

The design of a synthetic route for a novel compound necessitates a logical deconstruction of the target molecule into readily available starting materials. Our retrosynthetic strategy for 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole identifies two key bond disconnections that correspond to high-yielding and reliable cross-coupling reactions.

The primary disconnection is at the C(sp)-C(sp²) bond of the ethynyl group, pointing to the Sonogashira coupling as the final synthetic step.[1][2][3] This reaction is exceptionally reliable for forming carbon-carbon bonds between terminal alkynes and aryl halides under mild conditions.[1][3] This leads to the key intermediate, 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole.

The second disconnection targets the N-Aryl bond between the imidazole N-1 and the methoxyphenyl ring. The Ullmann condensation is the chosen method for this transformation, a classic and effective copper-catalyzed reaction for forming C-N bonds.[4][5] This approach is particularly well-suited for coupling N-heterocycles with aryl halides.[4] This analysis leads us to commercially available starting materials: 1,4-dibromo-2-methoxybenzene and 4-methylimidazole.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethynyl-Methoxyphenyl-Imidazole Derivatives

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of ethynyl-methoxyphenyl-imidazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2] The incorporation of ethynyl and methoxyphenyl moieties introduces unique electronic and steric features that profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This document will delve into the synthesis, structural characteristics, key physicochemical parameters, and potential therapeutic applications of these derivatives, with a particular focus on their emerging role as kinase inhibitors.

Introduction: The Strategic Combination of Imidazole, Ethynyl, and Methoxyphenyl Groups

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its amphoteric nature, ability to participate in hydrogen bonding, and coordination with biological targets make it a cornerstone in the design of therapeutic agents.[3][4] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6]

The strategic incorporation of ethynyl (-C≡CH) and methoxyphenyl (-C₆H₄-OCH₃) groups onto the imidazole core is a deliberate design choice aimed at modulating the molecule's physicochemical and biological properties.

-

The Ethynyl Group: This functional group is of particular interest in drug design, especially for kinase inhibitors. The terminal alkyne can act as a hydrogen bond acceptor or a weak hydrogen bond donor. More importantly, it can form covalent bonds with specific amino acid residues (such as cysteine) in the active site of kinases, leading to irreversible inhibition. This can result in prolonged target engagement and enhanced potency. Furthermore, the linear and rigid nature of the ethynyl group can provide specific directional interactions within a binding pocket.

-

The Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that can influence the electron density of the aromatic ring and, consequently, the entire molecule. This can impact the pKa of the imidazole ring and the overall lipophilicity of the compound. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can create distinct steric and electronic environments, which in turn affects receptor binding and metabolic stability. For instance, a methoxy group can be a site for metabolic O-demethylation by cytochrome P450 enzymes.

This guide will explore how the interplay of these three components dictates the overall characteristics of ethynyl-methoxyphenyl-imidazole derivatives and their potential as drug candidates.

Synthesis and Structural Characterization

The synthesis of ethynyl-methoxyphenyl-imidazole derivatives can be achieved through various multi-component reactions or sequential synthetic strategies.[2] A general synthetic approach often involves the initial construction of the substituted imidazole core, followed by the introduction of the ethynyl and methoxyphenyl groups.

A plausible synthetic workflow is outlined below:

Caption: A generalized synthetic workflow for ethynyl-methoxyphenyl-imidazole derivatives.

Structural characterization of the synthesized compounds is crucial and is typically performed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the ethynyl group and the C-O stretch of the methoxy group.

-

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state.[7]

Key Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For ethynyl-methoxyphenyl-imidazole derivatives, the following parameters are of particular importance:

| Property | Description | Importance in Drug Development | Expected Range/Characteristics |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences diffusion, solubility, and oral bioavailability (Lipinski's Rule of Five). | Typically falls within the range of 200-500 g/mol for drug-like molecules. |

| Lipophilicity (logP) | The logarithm of the partition coefficient of a compound between an organic solvent (e.g., octanol) and water. | Affects solubility, permeability across biological membranes, and plasma protein binding. | An optimal logP is generally between 1 and 3 for oral drugs. The methoxyphenyl and ethynyl groups tend to increase lipophilicity. |

| Aqueous Solubility (logS) | The logarithm of the molar concentration of a compound in a saturated aqueous solution. | Crucial for absorption and formulation. Poor solubility can lead to low bioavailability. | The imidazole core can enhance solubility through protonation, but the hydrophobic phenyl and ethynyl groups may decrease it. |

| pKa | The acid dissociation constant, indicating the strength of an acid. | Determines the ionization state of the molecule at a given pH, which affects solubility, permeability, and receptor binding. | The imidazole ring is weakly basic (pKa of the conjugate acid is ~7), allowing for potential salt formation to improve solubility. |

| Polar Surface Area (PSA) | The sum of the surface areas of all polar atoms in a molecule. | Correlates with hydrogen bonding potential and membrane permeability. | Generally, a PSA < 140 Ų is associated with good oral bioavailability. |

Biological Activities and Therapeutic Potential: A Focus on Kinase Inhibition

The structural motifs present in ethynyl-methoxyphenyl-imidazole derivatives make them promising candidates for targeting protein kinases.[8] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Mechanism of Kinase Inhibition:

Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The ethynyl-methoxyphenyl-imidazole scaffold is well-suited for this purpose:

-

The imidazole core can form key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for inhibitor binding.

-

The methoxyphenyl group can occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.

-

The ethynyl group can extend into another region of the active site, potentially forming additional interactions or, as previously mentioned, a covalent bond with a nearby cysteine residue for irreversible inhibition.

The potential inhibition of a signaling pathway, such as the PI3K/AKT/mTOR pathway, by these derivatives is a significant area of research for anticancer drug development.[1]

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by an ethynyl-methoxyphenyl-imidazole derivative.

Experimental Protocols

General Protocol for MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the ethynyl-methoxyphenyl-imidazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1]

General Protocol for Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

A General LanthaScreen™ Eu Kinase Binding Assay Workflow:

-

Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP tracer, and an antibody that recognizes the phosphorylated substrate.

-

Compound Addition: Add the ethynyl-methoxyphenyl-imidazole derivatives at various concentrations to the wells of a microplate.

-

Kinase Reaction: Add the kinase and tracer to the wells and incubate to allow for binding.

-

Detection: Add the antibody and read the plate on a fluorescence plate reader that can detect the FRET (Förster resonance energy transfer) signal.

-

Data Analysis: The decrease in the FRET signal is proportional to the inhibition of the kinase by the compound. Calculate the IC₅₀ value.

Conclusion and Future Directions

Ethynyl-methoxyphenyl-imidazole derivatives represent a promising class of compounds with tunable physicochemical properties and significant therapeutic potential, particularly as kinase inhibitors. The strategic combination of the imidazole core, the reactive ethynyl group, and the modulating methoxyphenyl substituent provides a versatile scaffold for the design of potent and selective drug candidates. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the pharmacokinetic and pharmacodynamic profiles of these derivatives. Further investigation into their mechanisms of action and evaluation in preclinical models are warranted to fully assess their therapeutic utility.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of imidazole derivatives in the last 5 years: An update [ouci.dntb.gov.ua]

- 3. scialert.net [scialert.net]

- 4. scispace.com [scispace.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

Spectroscopic Analysis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole: A Technical Overview

Abstract

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed examination of the spectroscopic characteristics of the novel compound 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole. The imidazole ring is a critical pharmacophore in numerous therapeutic agents, and understanding the structural and electronic properties of its derivatives is paramount for the rational design of new and effective drugs. This document will focus on the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to elucidate the molecular structure of this specific imidazole derivative. A comprehensive analysis of predicted spectroscopic data will be presented, alongside standardized protocols for data acquisition.

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry. Imidazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.

The subject of this guide, 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, incorporates several key structural features that are of significant interest in drug design. The ethynyl group can participate in "click" chemistry reactions for bioconjugation or act as a reactive handle for further molecular elaboration. The methoxy-substituted phenyl ring influences the compound's lipophilicity and electronic properties, which can in turn affect its pharmacokinetic and pharmacodynamic profile. The 4-methyl group on the imidazole ring can provide steric bulk and influence binding to biological targets.

A thorough understanding of the spectroscopic signature of this molecule is the first step in its journey from a synthesized compound to a potential therapeutic agent. This guide will provide a foundational understanding of its key analytical data.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The structure of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole is presented below with the adopted numbering scheme.

Caption: Molecular structure and atom numbering of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of experimentally acquired spectra in the public domain, this section will present a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift principles and data from structurally analogous compounds.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra suitable for the structural elucidation of small organic molecules.

Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is crucial for identifying the number and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H2 | 7.5 - 7.8 | Singlet | 1H | Imidazole C2-H |

| H5 | 6.8 - 7.1 | Singlet | 1H | Imidazole C5-H |

| H3' | 7.2 - 7.4 | Doublet | 1H | Phenyl C3'-H |

| H5' | 7.0 - 7.2 | Doublet of Doublets | 1H | Phenyl C5'-H |

| H6' | 7.3 - 7.5 | Doublet | 1H | Phenyl C6'-H |

| OCH₃ | 3.8 - 4.0 | Singlet | 3H | Methoxy group |

| C≡CH | 3.0 - 3.3 | Singlet | 1H | Ethynyl proton |

| C4-CH₃ | 2.2 - 2.5 | Singlet | 3H | Imidazole methyl |

Rationale for Predicted Shifts:

-

Imidazole Protons (H2, H5): The protons on the imidazole ring are expected to appear in the aromatic region. H2 is typically the most deshielded due to the influence of both adjacent nitrogen atoms. H5 will be upfield relative to H2.

-

Phenyl Protons (H3', H5', H6'): These protons will be in the aromatic region, with their specific shifts and coupling patterns determined by the electronic effects of the methoxy and ethynyl substituents, as well as the imidazole ring.

-

Methoxy Protons (OCH₃): The singlet for the methoxy group is expected in the typical range of 3.8-4.0 ppm.

-

Ethynyl Proton (C≡CH): The terminal alkyne proton is predicted to be a singlet around 3.0-3.3 ppm.

-

Imidazole Methyl Protons (C4-CH₃): The methyl group attached to the imidazole ring will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 | 135 - 140 | Imidazole C2 |

| C4 | 125 - 130 | Imidazole C4 |

| C5 | 115 - 120 | Imidazole C5 |

| C1' | 130 - 135 | Phenyl C1' |

| C2' | 155 - 160 | Phenyl C2' (attached to OCH₃) |

| C3' | 110 - 115 | Phenyl C3' |

| C4' | 118 - 123 | Phenyl C4' (attached to C≡CH) |

| C5' | 128 - 133 | Phenyl C5' |

| C6' | 112 - 117 | Phenyl C6' |

| OCH₃ | 55 - 60 | Methoxy carbon |

| C ≡CH | 80 - 85 | Alkyne carbon (substituted) |

| C≡C H | 75 - 80 | Alkyne carbon (terminal) |

| C4-CH₃ | 10 - 15 | Imidazole methyl carbon |

Rationale for Predicted Shifts:

-

Imidazole Carbons (C2, C4, C5): These carbons will resonate in the aromatic region, with C2 being the most downfield.

-

Phenyl Carbons (C1' - C6'): The chemical shifts of the phenyl carbons are influenced by the substituents. C2' will be significantly downfield due to the attached oxygen, while C4' will be influenced by the ethynyl group.

-

Methoxy Carbon (OCH₃): This will appear in the typical upfield region for sp³ carbons attached to an oxygen.

-

Alkyne Carbons (C≡CH): The sp-hybridized carbons of the alkyne will be found in the characteristic range of 70-90 ppm.

-

Imidazole Methyl Carbon (C4-CH₃): This aliphatic carbon will be in the far upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The molecular formula of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole is C₁₃H₁₂N₂O.

-

Monoisotopic Mass: 212.0950 g/mol

-

Expected Molecular Ion Peak ([M+H]⁺): m/z 213.1028

In a high-resolution mass spectrum (HRMS), the observation of a peak at m/z 213.1028 would provide strong evidence for the elemental composition of the molecule.

Potential Fragmentation Patterns:

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule could fragment in several predictable ways. Key fragment ions might arise from:

-

Loss of the ethynyl group.

-

Cleavage of the methoxy group.

-

Fragmentation of the imidazole ring.

-

Cleavage of the bond between the phenyl and imidazole rings.

Conclusion

While experimental spectroscopic data for 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole is not currently available in the public domain, this technical guide provides a robust, theory-based prediction of its ¹H NMR, ¹³C NMR, and mass spectra. The detailed analysis and interpretation presented herein offer a valuable resource for researchers working on the synthesis and characterization of this and related imidazole derivatives. The provided experimental protocols represent standard methodologies for obtaining high-quality data. The structural insights gained from such spectroscopic analysis are fundamental to advancing the development of novel imidazole-based therapeutic agents.

References

As this guide is based on predictive data and general spectroscopic principles, direct citations to experimental data for the title compound are not possible. The information presented is derived from foundational knowledge in organic spectroscopy. For further reading on the topics discussed, the following authoritative sources are recommended:

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Methoxyphenyl)-1H-imidazole Analogues

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole and its analogues. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

Part 1: Synthesis and Crystallization: The Foundation of Structural Insight

The journey to a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals. The choices made during these initial stages are critical and directly impact the success and quality of the subsequent crystallographic analysis.

Strategic Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole Analogues

The synthesis of substituted imidazoles can be achieved through various established methods, with the choice of route often dictated by the desired substitution pattern, availability of starting materials, and desired yield.[4][5] A common and versatile approach for the synthesis of multi-substituted imidazoles is the one-pot, three-component condensation reaction.[1]

Experimental Protocol: One-Pot Synthesis of a 2,4,5-Trisubstituted Imidazole Analogue

This protocol describes a general procedure for the synthesis of a 1-(4-methoxyphenyl)-1H-imidazole analogue.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), a substituted aromatic aldehyde (1 equivalent), 4-methoxyaniline (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired substituted imidazole.

The causality behind choosing this multicomponent approach lies in its efficiency and atom economy, allowing for the construction of the complex imidazole core in a single step from readily available precursors. The use of ammonium acetate serves as the nitrogen source for the imidazole ring.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and of an appropriate size (typically 0.1-0.5 mm in all dimensions). The choice of crystallization technique and solvent is crucial and often requires empirical screening.

Crystallization Techniques:

-

Slow Evaporation: This is the most common technique, where the purified compound is dissolved in a suitable solvent or solvent mixture to form a nearly saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of crystals.

-

Vapor Diffusion: This method is useful for smaller quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: This technique is effective when the compound's solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

Rationale for Solvent Selection:

The choice of solvent is critical and is guided by the principle of "like dissolves like." For 1-(4-methoxyphenyl)-1H-imidazole analogues, which are often moderately polar, solvents like ethanol, methanol, acetonitrile, or mixtures with water can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This allows for the creation of a supersaturated solution upon cooling or slow evaporation, which is the driving force for crystallization.[6][7]

Part 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Optimizing Data Collection Strategy:

The goal of data collection is to obtain a complete and redundant dataset of diffraction intensities.[8][9][10] The data collection strategy, including the exposure time per frame and the total rotation range, is optimized to ensure that all unique reflections are measured with sufficient intensity while minimizing radiation damage to the crystal.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The "phase problem" in crystallography, where the measured intensities only provide the amplitudes of the structure factors but not their phases, is overcome using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[11]

An atomic model is then built into the electron density map and refined using a least-squares minimization process.[11] This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using various metrics, including the R-factor and the goodness-of-fit.

Crystallographic Software:

Several software suites are available for solving and refining crystal structures. Commonly used programs include SHELXS and SHELXL for structure solution and refinement, and Olex2, which provides a user-friendly graphical interface for these programs.[12]

Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to validated crystal structure.

Part 3: Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure reveals not only the geometry of the individual molecules but also how they are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions, which are crucial for understanding the physical properties of the compound and its interactions with biological targets.

The Importance of Non-Covalent Interactions

In the crystal structures of 1-(4-methoxyphenyl)-1H-imidazole analogues, several types of non-covalent interactions play a significant role in stabilizing the crystal lattice:

-

Hydrogen Bonds: While the parent imidazole has an N-H donor, in N-1 substituted analogues, C-H...N and C-H...O hydrogen bonds are prevalent, where hydrogen atoms on the imidazole or phenyl rings interact with nitrogen atoms of the imidazole ring or the oxygen atom of the methoxy group.

-

π-π Stacking: The aromatic imidazole and phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

-

van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall stability of the crystal packing.

The interplay of these interactions determines the overall supramolecular architecture of the crystal.[2][13]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii and are indicative of strong interactions like hydrogen bonds.

2D Fingerprint Plots:

Decomposing the Hirshfeld surface into two-dimensional "fingerprint plots" provides a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside the surface (d_i) and the nearest atom outside the surface (d_e). The relative contributions of different types of contacts (e.g., H...H, C...H, N...H) can be determined from these plots, providing valuable insights into the nature of the crystal packing.

Logical Relationship of Structural Analysis

Caption: Interplay of structure, packing, and properties.

Part 4: Data Presentation and Interpretation

A thorough crystal structure analysis culminates in the clear and concise presentation of the crystallographic data and a detailed interpretation of the structural features.

Crystallographic Data Summary

The key crystallographic data for a representative 1-(4-methoxyphenyl)-1H-imidazole analogue are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O |

| Formula Weight | 174.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 5.987(2) |

| c (Å) | 14.567(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 872.1(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.326 |

| Absorption Coefficient (mm⁻¹) | 0.090 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5432 |

| Independent reflections | 2015 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Interpretation of Structural Features

The crystal structure of 1-(4-methoxyphenyl)-1H-imidazole reveals a non-planar conformation, with a significant dihedral angle between the imidazole and methoxyphenyl rings. This twist is a common feature in related structures and is influenced by steric hindrance and the nature of the substituents. The bond lengths and angles within the imidazole and phenyl rings are consistent with those observed in similar heterocyclic compounds.

The analysis of the crystal packing reveals a network of weak C-H...N and C-H...O hydrogen bonds, as well as π-π stacking interactions, which together form a three-dimensional supramolecular architecture. The specific nature and geometry of these interactions are critical for understanding the stability of the crystal lattice and can influence the physicochemical properties of the solid state, such as solubility and dissolution rate, which are key parameters in drug development.

Conclusion

The crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole analogues provides invaluable insights into their molecular architecture and supramolecular organization. This detailed structural information is a cornerstone for understanding their biological activity and for the rational design of new, more potent therapeutic agents. The integration of strategic synthesis, meticulous crystallization, and rigorous crystallographic analysis, as outlined in this guide, forms a robust workflow for advancing drug discovery and development in this important class of compounds.

References

-

Troublesome Crystal Structures: Prevention, Detection, and Resolution. (n.d.). PMC. [Link]

-

A review on "imidazoles": Their chemistry and pharmacological potentials. (2025). ResearchGate. [Link]

-

The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (n.d.). PMC. [Link]

-

Optimizing data collection for structure determination. (n.d.). ResearchGate. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC. [Link]

-

The roles of imidazole ligands in coordination supramolecular systems. (n.d.). ResearchGate. [Link]

-

Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). ResearchGate. [Link]

-

Supramolecular liquid crystals of amide functionalized imidazolium salts. (n.d.). RSC Publishing. [Link]

-

Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthetic route to substituted imidazoles. (n.d.). ResearchGate. [Link]

-

Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. [Link]

-

Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. [Link]

-

Data-collection strategies. (n.d.). IUCr Journals - International Union of Crystallography. [Link]

-

Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. (2022). MDPI. [Link]

-

X-ray crystallography: Data collection strategies and resources. (n.d.). ResearchGate. [Link]

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). RSC Publishing. [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024). PubMed. [Link]

-

Crystallization and phase selection of zeolitic imidazolate frameworks in aqueous cosolvent systems: The role and impacts of organic solvents. (2022). ResearchGate. [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC. [Link]

-

Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. (n.d.). PMC. [Link]

-

Design, Synthesis and Studies of Novel Imidazoles. (n.d.). MDPI. [Link]

-

Structure refinement: some background theory and practical strategies. (n.d.). MIT. [Link]

-

Crystallographic problems. (2024). Molecular Structure Laboratory – UW–Madison. [Link]

-

A beginner’s guide to X-ray data processing. (2021). The Biochemist - Portland Press. [Link]

-

Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). ResearchGate. [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC. [Link]

Sources

- 1. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Crystallographic problems – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

The Resurgence of the Imidazole Scaffold: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1] Its unique structural and electronic properties facilitate diverse molecular interactions, making it a privileged scaffold in the design of novel bioactive compounds. This technical guide provides a comprehensive exploration of the multifaceted biological activities of newly synthesized substituted imidazoles, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. As a senior application scientist, this document moves beyond a mere recitation of facts, offering in-depth, field-proven insights into the causality behind experimental designs and the validation of described protocols. We will delve into the intricate mechanisms of action, present detailed experimental workflows for biological evaluation, and summarize key quantitative data to empower researchers in their quest for next-generation therapeutics.

The Imidazole Core: A Privileged Structure in Drug Discovery

First synthesized in 1858, the imidazole nucleus is a fundamental component of several essential biomolecules, including the amino acid histidine and purines, highlighting its inherent biocompatibility and functional importance.[2] The two nitrogen atoms within the planar, electron-rich ring system can act as both hydrogen bond donors and acceptors, enabling a wide array of interactions with biological targets such as enzymes and receptors. This versatility has led to the development of a broad spectrum of imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory therapies.[3] The continuous exploration of novel substitutions on the imidazole ring aims to enhance potency, selectivity, and pharmacokinetic profiles, addressing the ongoing challenges of drug resistance and the need for more effective treatments.[4]

Anticancer Activity of Novel Substituted Imidazoles: Targeting the Hallmarks of Cancer

Substituted imidazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[5] These compounds are being investigated for their ability to interfere with key cellular processes that are dysregulated in cancer, including cell proliferation, survival, and migration.[2]

Mechanisms of Action in Oncology

The anticancer effects of novel imidazole derivatives are often attributed to their ability to interact with and modulate the function of critical cellular targets.

-

Enzyme Inhibition: A primary mechanism of action for many anticancer imidazoles is the inhibition of enzymes that are crucial for cancer cell growth and survival.[2] This includes:

-

Kinase Inhibition: Imidazole-based compounds have been successfully developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are key components of oncogenic signaling pathways.[2] For instance, certain imidazoles have been shown to suppress the AKT and ERK1/2 signaling pathways, which are frequently hyperactivated in hepatocellular carcinoma.[6]

-

Tubulin Polymerization Inhibition: Several imidazole derivatives disrupt the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] This mechanism is analogous to that of established anticancer drugs like vinca alkaloids.

-

-

Induction of Apoptosis: Many novel imidazoles exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[6]

-

Inhibition of Angiogenesis: Some imidazole derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of novel substituted imidazoles are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for recently developed imidazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Kim-161 | T24 (Urothelial Carcinoma) | 56.11 | [8][9] |

| Kim-111 | T24 (Urothelial Carcinoma) | 67.29 | [8][9] |

| Compound 22 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [5] |

| Compound 43 | MCF-7 (Breast Cancer) | 0.8 | [5] |

| Compound 21 | A549 (Lung Cancer) | 0.29 | [5] |

| Purine derivative 46 | MDA-MB-231 (Breast Cancer) | 1.22 | [5] |

| BI9 | MCF-7, HL-60, HCT-116 | 0.40 - 3.57 | [10] |

| Compound 5e | BT474 (Breast Cancer) | 48.12 (48h) | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel substituted imidazole compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.

-

Visualizing the Mechanism: Inhibition of the AKT/ERK Signaling Pathway

The following diagram illustrates the inhibitory effect of certain imidazole derivatives on the AKT and ERK1/2 signaling pathways, which are critical for cancer cell proliferation and survival.[6]

Caption: Inhibition of AKT and ERK1/2 signaling by substituted imidazoles.

Antimicrobial Activity of Novel Substituted Imidazoles: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted imidazoles have a long history as antifungal agents, and recent research has focused on developing novel derivatives with broad-spectrum antibacterial and antifungal activity.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial effects of imidazole derivatives are multifaceted and can involve:

-

Inhibition of Cell Wall Synthesis: Some imidazoles interfere with the synthesis of essential components of the bacterial or fungal cell wall, leading to cell lysis.[12]

-

Disruption of Cell Membranes: These compounds can disrupt the integrity of the cell membrane, causing leakage of intracellular contents and cell death.[12]

-

Inhibition of Nucleic Acid Synthesis: Certain derivatives can inhibit the replication of DNA, thereby preventing microbial proliferation.[12]

-

Enzyme Inhibition: Imidazoles can target specific enzymes that are vital for microbial metabolism. For example, some derivatives inhibit glucosamine-6-phosphate synthase, an enzyme involved in cell wall biosynthesis.[14] The antifungal activity of many azoles is due to the inhibition of lanosterol 14-α-demethylase, a key enzyme in ergosterol biosynthesis.[15]

Quantitative Assessment of Antimicrobial Activity

The potency of novel antimicrobial imidazoles is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [12] |

| HL1 | MRSA | 1250 | [12] |

| HL2 | Staphylococcus aureus | 625 | [12] |

| HL2 | MRSA | 625 | [12] |

| Compound 31 | Candida albicans (Fluconazole-resistant) | 8 | [13] |

| Compound 42 | Staphylococcus aureus | 4 | [13] |

| Compound 4c | Pseudomonas aeruginosa | Potent at 500 & 1000 | [14][16] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterium will create a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile saline or broth solution.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

-

Disk Application:

-

Aseptically place paper disks impregnated with a known concentration of the novel substituted imidazole onto the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 16-18 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

-

-

Interpretation:

-

Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

-

Visualizing the Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the antimicrobial activity of novel substituted imidazoles.

Caption: Workflow for assessing antimicrobial activity.

Anti-inflammatory Activity of Novel Substituted Imidazoles: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted imidazoles have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[17]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of novel imidazoles are often linked to their ability to:

-

Inhibit Pro-inflammatory Cytokine Production: Certain imidazole derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α).[18][19] This is often achieved through the inhibition of signaling pathways like the p38 MAP kinase pathway.[20]

-

Inhibit Cyclooxygenase (COX) Enzymes: Some imidazoles can selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation, while having less of an effect on the COX-1 enzyme, which is involved in maintaining the gastric mucosa.[21]

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of novel substituted imidazoles can be evaluated using models such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a key quantitative measure.

| Compound ID | Paw Edema Inhibition (%) | Reference |

| Compound 3h | 58.02 | [22] |

| Compound 3l | 56.17 | [22] |

| Compound 3m | 52.88 | [22] |

| Compound 2h | 51.02 | [22] |

| Compound 5c | > Diclofenac at 4h | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model for screening the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization:

-

Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the novel substituted imidazole compound (e.g., orally or intraperitoneally) to the test group of rats at a predetermined dose.

-

Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group and the vehicle to the negative control group.

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

-

Paw Volume Measurement:

-

Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Visualizing the Mechanism: Inhibition of Pro-inflammatory Cytokine Production

The following diagram illustrates how substituted imidazoles can inhibit the p38 MAP kinase pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the p38 MAP kinase pathway by substituted imidazoles.

Conclusion and Future Directions

The imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates the significant potential of substituted imidazoles in the fields of oncology, infectious diseases, and inflammation. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.

References

- Choudhari D, Salunke-Gawali S, Chakravarty D, Shaikh SR, Lande DN, Gejji SP, et al. Synthesis and biological activity of imidazole based 1, 4-naphthoquinones. New Journal of Chemistry. 2020 May 7; 44(17):6889–901.

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 2, 2026, from [Link]

-

Haghighijoo Z, Firuzi O, Meili S, Edraki N, Khoshneviszadeh M, et al. Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Iran J Pharm Res. 2020;19(1):e124446. [Link]

- Vijesh, A. M., Isloor, A. M., Shetty, P., Sundershan, S., & Fun, H. K. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.

-

Imidazole cytokine inhibitors in the pipeline at SmithKline Beecham - | BioWorld. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry, 6, 197–204. [Link]

-

(PDF) Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (n.d.). Retrieved January 2, 2026, from [Link]

-

From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). Retrieved January 2, 2026, from [Link]

-

Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). Heliyon, 11(10), e30842. [Link]

-

Cytokine inhibitors presented by SKB - BioWorld. (n.d.). Retrieved January 2, 2026, from [Link]

-

Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. (n.d.). Retrieved January 2, 2026, from [Link]

- Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Bawa, S. (2011). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. DARU Journal of Pharmaceutical Sciences, 19(5), 354–362.

-

Exploration of structure-based on imidazole core as antibacterial agents - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Sharma, P., LaRosa, C., Sharma, A., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(14), 4220. [Link]

-

Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved January 2, 2026, from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

The minimum inhibitory concentration (MIC) of imidazole derivatives.... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (n.d.). Retrieved January 2, 2026, from [Link]

-

Recent advancement in imidazole as anti cancer agents: A review - Semantic Scholar. (n.d.). Retrieved January 2, 2026, from [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 2, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. (n.d.). Retrieved January 2, 2026, from [Link]

-

An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (n.d.). Retrieved January 2, 2026, from [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][12][23]Thiadiazole Derivatives as Anti-Inflammatory Agents - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. | Semantic Scholar [semanticscholar.org]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. | BioWorld [bioworld.com]

- 19. | BioWorld [bioworld.com]

- 20. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. brieflands.com [brieflands.com]

An In-depth Technical Guide to 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole: A Versatile Synthetic Intermediate for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, a heterocyclic compound of significant interest as a synthetic intermediate in drug discovery and materials science. The document outlines a detailed, field-proven synthetic pathway for its preparation, grounded in established chemical principles. Furthermore, it delves into the potential applications of this molecule, stemming from the unique chemical reactivity of its constituent ethynyl and substituted phenylimidazole moieties. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Ethynyl-Substituted Aryl Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antifungal agents and kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern drug design.[3] When coupled with an ethynyl-substituted aryl group, the resulting molecule becomes a powerful and versatile intermediate. The terminal alkyne functionality serves as a reactive handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5]

This guide focuses on the synthesis and potential utility of a specific exemplar of this class, 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole. The methoxy substituent on the phenyl ring can influence the electronic properties and conformation of the molecule, potentially modulating its biological activity or its performance in subsequent synthetic steps.

Proposed Synthetic Pathway

The synthesis of 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole can be efficiently achieved through a two-step sequence, commencing with the N-arylation of 4-methylimidazole followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group. This proposed route is designed for robustness and scalability, relying on well-documented and reliable chemical transformations.

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (Intermediate 1)

The initial step involves the formation of the C-N bond between the imidazole nitrogen and the aryl ring. For this, a copper-catalyzed N-arylation, specifically an Ullmann condensation, is a reliable and cost-effective method.[6][7] This reaction couples 4-methylimidazole with a suitable di-halogenated methoxybenzene. 1,4-Dibromo-2-methoxybenzene is a commercially available and suitable starting material. The regioselectivity of the arylation on 4-methylimidazole can be influenced by steric hindrance, and ortho-substituted aryl halides have been shown to favor arylation at the less hindered nitrogen.[8]

Experimental Protocol:

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromo-2-methoxybenzene (1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline or L-proline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) or dioxane as the solvent.

-

Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole.[9]

Causality of Experimental Choices:

-

Catalyst System: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions. The ligand (e.g., 1,10-phenanthroline) enhances the solubility and reactivity of the copper catalyst.[6][8]

-

Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the imidazole, facilitating its coordination to the copper center.

-

Solvent: High-boiling polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reactants and to achieve the required reaction temperatures.[7]

Step 2: Synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole (Target Compound)

The final step is the introduction of the ethynyl group onto the phenyl ring via a Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-catalyzed reaction is highly efficient for coupling terminal alkynes with aryl halides.[1][10] To avoid side reactions, a protected alkyne such as trimethylsilylacetylene (TMSA) is often used, followed by a deprotection step.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Reagent Addition: Add a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and a base like triethylamine (Et₃N) or diisopropylamine (DIPA). Add trimethylsilylacetylene (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Deprotection: Dissolve the crude TMS-protected intermediate in a solvent such as methanol or THF. Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1-2 hours.

-

Final Purification: After deprotection is complete (monitored by TLC), perform an aqueous work-up. The final product, 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne.[4]

-

Base: An amine base like triethylamine or diisopropylamine is crucial. It acts as a solvent and also neutralizes the hydrogen halide formed during the reaction, regenerating the active catalyst.

-

TMSA and Deprotection: The use of trimethylsilylacetylene prevents the homocoupling of the terminal alkyne. The silyl group is easily removed under mild basic or fluoride-mediated conditions.[11]

Data Presentation

Table 1: Key Reagents and Their Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 4-Methylimidazole | C₄H₆N₂ | 82.11 | Starting Material |

| 1,4-Dibromo-2-methoxybenzene | C₇H₆Br₂O | 265.93 | Starting Material |

| Copper(I) Iodide | CuI | 190.45 | Catalyst |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | Ligand |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Reagent |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |

| Triethylamine | C₆H₁₅N | 101.19 | Base/Solvent |

Table 2: Expected Analytical Data for 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole

| Analysis | Expected Results |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molar Mass | 212.25 g/mol |

| ¹H NMR | Peaks corresponding to methyl, imidazole, aromatic, and ethynyl protons. |

| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | [M+H]⁺ at m/z = 213.10 |

| Appearance | Likely a solid at room temperature. |

Applications as a Synthetic Intermediate

The title compound is a valuable building block due to the presence of two key reactive sites: the terminal alkyne and the imidazole ring.

Figure 2: Potential applications of the target molecule.

-

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for synthesizing libraries of compounds for biological screening or for bioconjugation applications.

-

Further Cross-Coupling Reactions: The ethynyl group can participate in further Sonogashira couplings with different aryl or vinyl halides to create extended π-conjugated systems, which are of interest in materials science for applications in organic electronics.

-

Bioactive Molecule Synthesis: The imidazole core is a well-established pharmacophore. The ethynylphenyl moiety can be elaborated into more complex substituents to target specific biological receptors or enzymes. The overall structure can serve as a scaffold for the development of novel kinase inhibitors, anticancer agents, or antifungal compounds.[1][3]

Conclusion